(2E)-2,3-Dibromo-4-oxobut-2-enoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
(2E)-2,3-Dibromo-4-oxobut-2-enoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Potential of a Highly Reactive Synthon
(2E)-2,3-dibromo-4-oxobut-2-enoic acid, more commonly known as mucobromic acid (CAS Number: 488-11-9), is a multifaceted organic compound that has garnered significant interest in the scientific community.[1] Despite some databases listing it under CAS number 21577-50-4, the established and widely recognized identifier is 488-11-9.[2][3][4] This molecule, characterized by a dibrominated alkene backbone with both an aldehyde and a carboxylic acid functional group, exists in a tautomeric equilibrium between its acyclic form and a cyclic furanone hemiacetal structure.[1][5] This structural duality contributes to its remarkable reactivity and positions it as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures.[6][7]
Beyond its utility in synthetic chemistry, mucobromic acid has demonstrated significant biological activities, most notably as a potent enzyme inhibitor and a genotoxic agent.[5][8] These properties, while necessitating careful handling, also open avenues for its exploration in drug development, particularly in the realm of oncology. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of mucobromic acid, from its fundamental chemical properties and synthesis to its biological mechanisms of action and potential therapeutic applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of mucobromic acid is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (2Z)-2,3-dibromo-4-oxobut-2-enoic acid | [1] |
| Synonyms | Mucobromic acid, 2,3-Dibromomalealdehydic acid | [1] |
| CAS Number | 488-11-9 | [1] |
| Molecular Formula | C₄H₂Br₂O₃ | [1] |
| Molecular Weight | 257.86 g/mol | [1] |
| Appearance | White to beige crystalline powder | [9] |
| Melting Point | 120-126 °C | [9] |
| Tautomerism | Exists in equilibrium between the open-chain aldehyde-acid form and the cyclic 3,4-dibromo-5-hydroxy-2(5H)-furanone form.[1][5] |
Synthesis of Mucobromic Acid: A Detailed Protocol
Mucobromic acid can be reliably synthesized through the oxidative bromination of furfural. The following protocol is a well-established method for its preparation.[1]
Experimental Protocol: Synthesis from Furfural
Materials:
-
Furfural (freshly distilled)
-
Bromine
-
Water
-
Sodium bisulfite
-
Decolorizing carbon
-
Ice
Equipment:
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 50 g (0.52 mole) of freshly distilled furfural with 500 ml of water.
-
Immerse the flask in an ice bath and stir the mixture vigorously.
-
Slowly add 450 g (2.81 moles) of bromine through the dropping funnel, ensuring the reaction temperature is maintained below 5°C.[1] Note: Allowing the temperature to rise significantly can drastically reduce the yield.
-
Once the bromine addition is complete, replace the thermometer with a reflux condenser and boil the mixture for 30 minutes.
-
After refluxing, arrange the apparatus for distillation and remove the excess bromine by distilling the mixture until the distillate is nearly colorless.
-
Evaporate the remaining reaction mixture to dryness under reduced pressure using a steam bath.
-
Cool the solid residue in an ice bath and triturate it with 30-50 ml of ice water.
-
Add a small amount of sodium bisulfite solution to decolorize the product.
-
Collect the crude mucobromic acid by suction filtration and wash it with two small portions of ice water. The expected yield of crude product is 125-132 g (93-99%).[1]
-
For purification, dissolve the crude product in approximately 110 ml of boiling water, add 2-5 g of decolorizing carbon, and stir for 10 minutes.
-
Filter the hot solution and cool the filtrate to 0-5°C to crystallize the pure mucobromic acid.
-
Collect the colorless crystals by filtration. The expected yield of pure mucobromic acid is 100-112 g (75-83%), with a melting point of 124-125°C.[1]
Spectroscopic Characterization
The structural elucidation of mucobromic acid is confirmed through various spectroscopic techniques.
-
¹H NMR (300 MHz, CD₃OD): δ 6.08 (s, 1H).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum of mucobromic acid exhibits characteristic peaks corresponding to its functional groups. While a detailed spectrum is available from sources like the NIST WebBook, key absorptions include those for the O-H of the carboxylic acid, C=O of the aldehyde and carboxylic acid, and C=C of the alkene.
-
Mass Spectrometry: The mass spectrum of mucobromic acid shows a characteristic isotopic pattern due to the presence of two bromine atoms. The molecular ion peak and fragmentation pattern can be found in the NIST Mass Spectrometry Data Center.
Biological Activity and Mechanism of Action
The biological effects of mucobromic acid are primarily attributed to its high reactivity, leading to interactions with key biological macromolecules.
Inhibition of L-Asparagine Synthetase
A pivotal discovery in the biological activity of mucobromic acid is its potent inhibition of L-asparagine synthetase, an enzyme crucial for the synthesis of the amino acid asparagine.[8][11][12] This enzyme is particularly important in certain cancer cells, such as those in acute lymphoblastic leukemia (ALL), which have a high demand for asparagine and often lack sufficient endogenous synthesis.[13]
Mechanism of Inhibition:
Kinetic studies have revealed that mucobromic acid acts as a powerful inhibitor of both tumoral and pancreatic L-asparagine synthetases.[8][11][12] The inhibition is apparently noncompetitive with respect to ammonia but competitive with L-glutamine, the two possible nitrogen donors for the enzyme.[8][11][12] A key finding is that the inhibition can be antagonized by an excess of L-glutamine and dithiothreitol, a thiol-reducing agent.[8][11][12] However, the inhibition is not reversible by dialysis, suggesting a covalent modification of the enzyme.[8][11][12] This evidence strongly indicates that mucobromic acid operates by covalently attaching to essential sulfhydryl groups (cysteine residues) within the enzyme's active site, thereby irreversibly inactivating it.[8][11][12]
Caption: Proposed mechanism of L-Asparagine Synthetase inhibition by Mucobromic Acid.
Genotoxicity and Reaction with Nucleobases
Mucobromic acid is recognized as a genotoxic agent and a potential carcinogen.[5] Its ability to damage genetic material stems from its reactivity towards DNA bases. Studies have shown that mucobromic acid can react with nucleosides such as adenosine and cytidine to form adducts.[14] This alkylation of DNA bases can lead to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.[3] The electrophilic nature of the carbon-carbon double bond and the aldehyde group in mucobromic acid makes them susceptible to nucleophilic attack by the nitrogen atoms in the DNA bases.
Caption: Genotoxic mechanism of Mucobromic Acid via DNA adduct formation.
Applications in Drug Development and Research
The unique chemical and biological properties of mucobromic acid make it a valuable tool in drug discovery and a versatile precursor for the synthesis of novel therapeutic agents.
As a Warhead for Covalent Inhibitors
The demonstrated ability of mucobromic acid to form covalent bonds with sulfhydryl groups in proteins positions it as a potential warhead for the design of targeted covalent inhibitors. By incorporating the mucobromic acid scaffold into molecules that have affinity for a specific protein target, researchers can develop potent and irreversible inhibitors. This strategy is particularly relevant for targets where a sustained and complete inhibition is desired, such as in certain cancers or infectious diseases.
Precursor for Biologically Active Heterocycles
Mucobromic acid serves as an inexpensive and highly functionalized starting material for the synthesis of a wide variety of heterocyclic compounds, including derivatives of 2(5H)-furanone, which are known to possess diverse biological activities such as anti-inflammatory and cytotoxic effects against cancer cell lines.[6][15] Its multiple reaction sites allow for the introduction of various substituents, enabling the generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
Mucobromic acid is a corrosive and hazardous substance that requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
(2E)-2,3-dibromo-4-oxobut-2-enoic acid, or mucobromic acid, is a compound of significant interest to the drug discovery and development community. Its potent and irreversible inhibition of L-asparagine synthetase presents a compelling rationale for its investigation as a potential anticancer agent. Furthermore, its versatility as a synthetic building block provides a platform for the creation of novel and diverse chemical entities with a wide range of therapeutic possibilities. While its inherent reactivity and toxicity necessitate cautious handling, a thorough understanding of its chemical and biological properties, as outlined in this guide, will empower researchers to harness its potential in the ongoing quest for new and effective medicines.
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